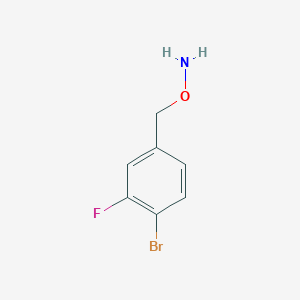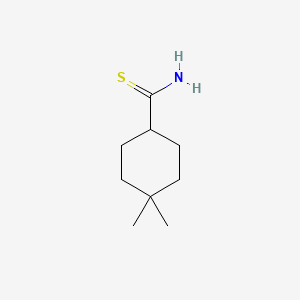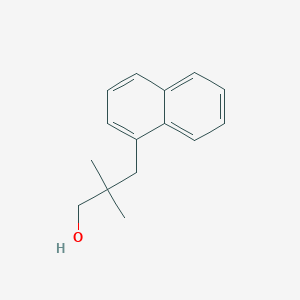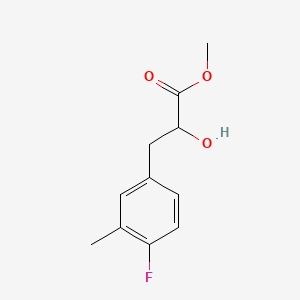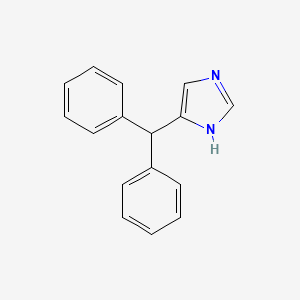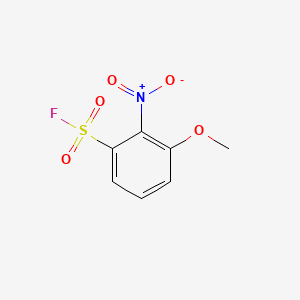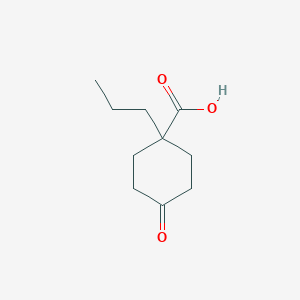
4-Oxo-1-propyl-cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-1-propyl-cyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a propyl group The presence of a ketone group (4-oxo) further defines its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1-propyl-cyclohexanecarboxylic acid typically involves the hydrogenation of benzoic acid derivatives. The process includes the following steps:
Hydrogenation: Benzoic acid is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Substitution: The resulting cyclohexanecarboxylic acid undergoes a substitution reaction with propyl halides in the presence of a base like sodium hydroxide (NaOH) to introduce the propyl group.
Oxidation: The final step involves the oxidation of the cyclohexane ring to introduce the ketone group at the 4-position using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxo-1-propyl-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to break down the cyclohexane ring.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Propyl halides, sodium hydroxide (NaOH)
Major Products:
Oxidation: Cyclohexanedione derivatives
Reduction: 4-Hydroxy-1-propyl-cyclohexanecarboxylic acid
Substitution: Propyl esters and amides
Applications De Recherche Scientifique
4-Oxo-1-propyl-cyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, including fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Oxo-1-propyl-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The carboxylic acid group can participate in proton transfer reactions, further modulating its effects.
Comparaison Avec Des Composés Similaires
Cyclohexanecarboxylic acid: Lacks the ketone and propyl groups, making it less reactive in certain chemical reactions.
4-Oxo-1-phenyl-cyclohexanecarboxylic acid: Contains a phenyl group instead of a propyl group, altering its chemical properties and applications.
4-O-p-Coumaroylquinic acid: Features a coumaric acid moiety, significantly different in structure and function.
Uniqueness: 4-Oxo-1-propyl-cyclohexanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial contexts.
Propriétés
| 897660-84-3 | |
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
4-oxo-1-propylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-2-5-10(9(12)13)6-3-8(11)4-7-10/h2-7H2,1H3,(H,12,13) |
Clé InChI |
RFFOMLCWHVAHPF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCC(=O)CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



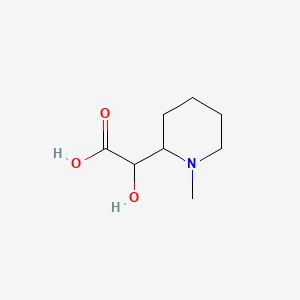
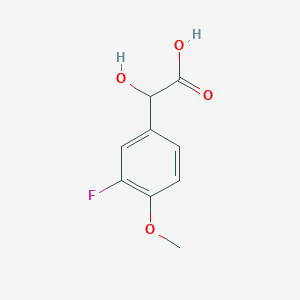
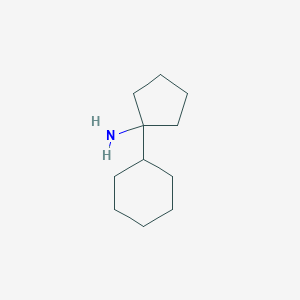
![[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)
![(s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol](/img/structure/B13606266.png)

